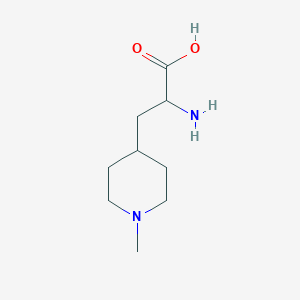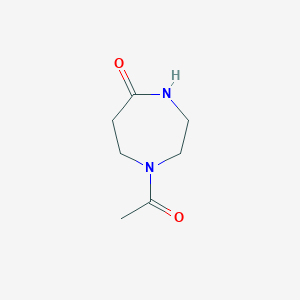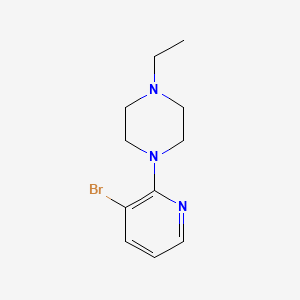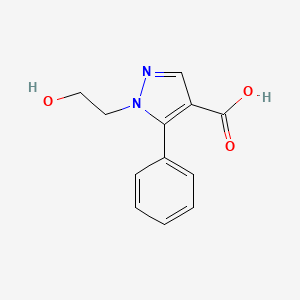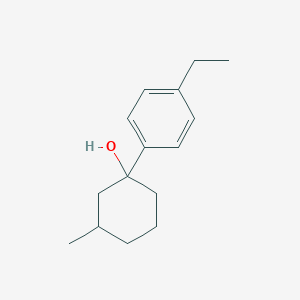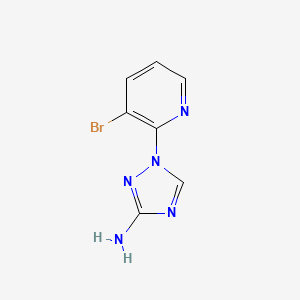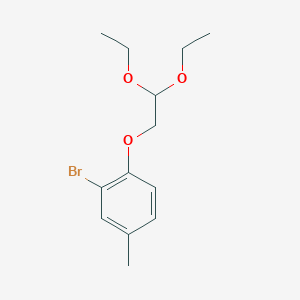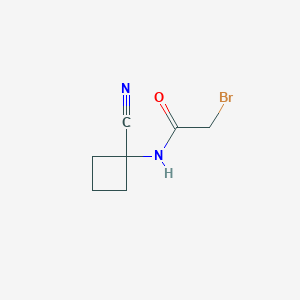![molecular formula C9H17NO B1376745 [2-(氨基甲基)螺[3.3]庚烷-2-基]甲醇 CAS No. 1481497-88-4](/img/structure/B1376745.png)
[2-(氨基甲基)螺[3.3]庚烷-2-基]甲醇
描述
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol: is a chemical compound with the molecular formula C9H17NO It is characterized by a spirocyclic structure, which includes a spiro[33]heptane core with an aminomethyl group and a hydroxymethyl group attached to it
科学研究应用
Chemistry: In chemistry, [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.
Medicine: In medicinal chemistry, [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol and its derivatives may be explored for their potential therapeutic properties. The compound’s unique structure could lead to the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol typically involves the formation of the spirocyclic core followed by the introduction of the aminomethyl and hydroxymethyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the aminomethyl and hydroxymethyl groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol involves its interaction with specific molecular targets. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
Spiro[3.3]heptane-2-methanol: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)cyclohexanol: Similar functional groups but different ring structure.
Spiro[4.4]nonane-2-methanol: Larger spirocyclic structure with similar functional groups.
Uniqueness: [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol is unique due to its specific spirocyclic structure combined with both aminomethyl and hydroxymethyl groups. This combination of features makes it distinct from other similar compounds and valuable for various applications in scientific research.
属性
IUPAC Name |
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-6-9(7-11)4-8(5-9)2-1-3-8/h11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSGKZXWAYDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


